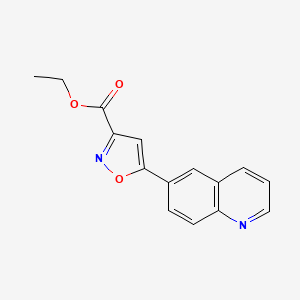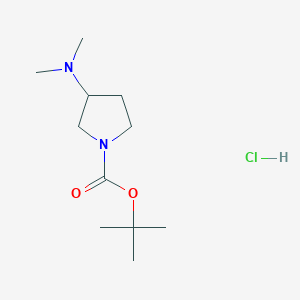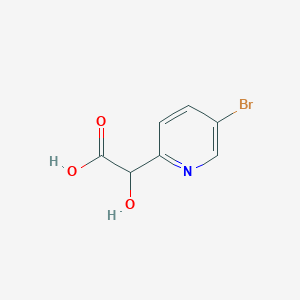
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a hydroxyacetic acid moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid typically involves the bromination of 2-pyridylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer solvents and reagents, as well as waste management protocols, would be integral to the industrial process.
化学反应分析
Types of Reactions
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-(5-Bromo-2-pyridyl)-2-oxoacetic acid.
Reduction: 2-(2-Pyridyl)-2-hydroxyacetic acid.
Substitution: 2-(5-Substituted-2-pyridyl)-2-hydroxyacetic acid derivatives.
科学研究应用
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetic acid moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-(5-Bromo-2-pyridyl)acetic acid: Lacks the hydroxy group, making it less polar and potentially less reactive.
2-(5-Chloro-2-pyridyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(5-Fluoro-2-pyridyl)-2-hydroxyacetic acid: Fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets.
Uniqueness
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is unique due to the presence of both the bromine atom and the hydroxyacetic acid moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
1335053-53-6 |
|---|---|
分子式 |
C7H6BrNO3 |
分子量 |
232.03 g/mol |
IUPAC 名称 |
2-(5-bromopyridin-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-2-5(9-3-4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
InChI 键 |
YZNDDGPZMBLTOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)
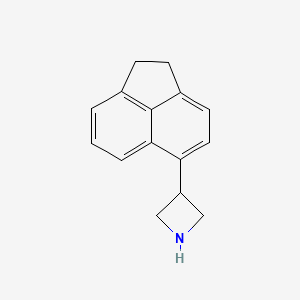
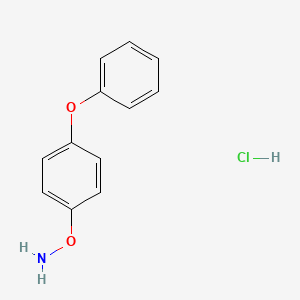
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)

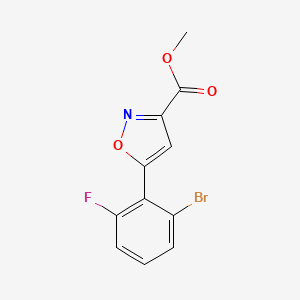
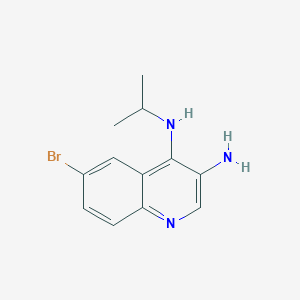
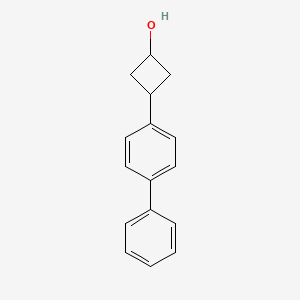
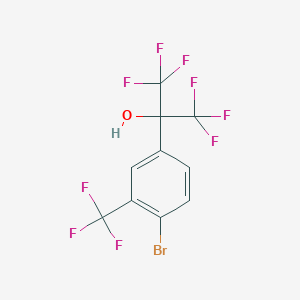
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)

